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Compound of Interest

Compound Name: Quinocarcin

Cat. No.: B1679961

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Quinocarcin is a potent antitumor antibiotic first isolated from Streptomyces
melanovinaceus. It belongs to the tetrahydroisoquinoline family of natural products, a class of
compounds that has garnered significant attention from the scientific community due to their
diverse biological activities. The intricate molecular architecture and promising anticancer
properties of (-)-Quinocarcin make it a subject of intensive research in the fields of medicinal
chemistry and drug development. This technical guide provides a comprehensive overview of
the molecular structure of (-)-Quinocarcin, including its physicochemical properties,
stereochemistry, and the experimental methodologies used for its structural elucidation.
Furthermore, it delves into its mechanism of action, focusing on its interaction with DNA and the
subsequent cellular signaling pathways.

Physicochemical Properties

(-)-Quinocarcin is a crystalline solid with the chemical formula C18H22N204[1][2]. Its
molecular weight is 330.38 g/mol , and its exact mass is 330.158 Da[1][2]. A summary of its key
physicochemical properties is presented in Table 1.
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Property Value Reference
Chemical Formula C18H22N204 [1112]
Molecular Weight 330.38 g/mol [1][2]

Exact Mass 330.158 Da [1]

(1S,2R,3R,5S,6R,9R)-11-
methoxy-18-methyl-7-oxa-
17,18-

IUPAC Name _ [2]
diazapentacyclo[7.7.1.12,5.05,%7
.010 15]octadeca-10(15),11,13-

triene-3-carboxylic acid

CAS Number 84573-33-1 [1][2]

Molecular Structure and Stereochemistry

The core of (-)-Quinocarcin's structure is a complex tetracyclic tetrahydroisoquinoline-
pyrrolidine scaffold[1]. This intricate arrangement of fused rings presents a significant synthetic
challenge and is crucial for its biological activity. The molecule possesses multiple
stereocenters, leading to a specific three-dimensional conformation that is essential for its
interaction with biological targets. The absolute stereochemistry of (-)-Quinocarcin has been
determined through extensive synthetic efforts and spectroscopic analysis.

Caption: Simplified 2D representation of the core atomic connectivity in (-)-Quinocarcin.

Experimental Protocols for Structural Elucidation

The definitive structure of (-)-Quinocarcin has been established through a combination of
spectroscopic techniques and total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) and Carbon-13 (*3C) NMR spectroscopy are fundamental tools for determining the
connectivity and stereochemistry of organic molecules.

Typical Experimental Protocol for NMR Analysis:
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e Sample Preparation: A sample of (-)-Quinocarcin (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-des) in a 5 mm NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o 'H NMR: Standard parameters include a 90° pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

o 13C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to
singlets for each unique carbon. A larger number of scans is usually required due to the
low natural abundance of 13C.

o 2D NMR Experiments: To further elucidate the structure, various 2D NMR experiments are
performed, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for establishing the
connectivity of the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is vital for assigning the relative stereochemistry.

While a complete, publicly available, and assigned NMR dataset is not readily found in a single
source, data from various synthetic studies collectively confirm the structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of
a molecule, including precise bond lengths, bond angles, and torsional angles.

General Experimental Protocol for X-ray Crystallography:
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» Crystallization: High-quality single crystals of (-)-Quinocarcin are grown, typically by slow
evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

o Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-
rays. As the crystal is rotated, the diffraction pattern is recorded on a detector.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The positions of the atoms are determined using direct
methods or Patterson methods, and the structure is refined to fit the experimental data.

Although the existence of crystallographic data for (-)-Quinocarcin and its derivatives is
mentioned in the literature (with references to the Cambridge Crystallographic Data Centre), a
publicly accessible CIF file with detailed atomic coordinates and geometric parameters for the
parent compound was not identified in the conducted search.

Mechanism of Action: DNA Interaction and Signaling

(-)-Quinocarcin exerts its cytotoxic effects primarily through its interaction with DNA. The
proposed mechanism involves the generation of reactive oxygen species (ROS) and potential
DNA alkylation, leading to DNA strand scission.

The interaction of (-)-Quinocarcin with DNA is a critical step in its antitumor activity. The planar
tetracyclic core of the molecule is believed to intercalate between the base pairs of the DNA
double helix. This non-covalent interaction positions the reactive functionalities of the molecule
in close proximity to the DNA backbone.
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(-)-Quinocarcin Mechanism of Action
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Caption: Proposed mechanism of action of (-)-Quinocarcin leading to cell death.

Upon intercalation, (-)-Quinocarcin can undergo redox cycling to generate superoxide and
other reactive oxygen species, which then attack the deoxyribose backbone of DNA, causing
strand breaks. Additionally, certain functionalities on the molecule may act as electrophiles,
leading to covalent alkylation of DNA bases. This DNA damage triggers the cell's DNA Damage
Response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed
towards programmed cell death, or apoptosis. The specific proteins and signaling cascades
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involved in the DDR initiated by (-)-Quinocarcin are a subject of ongoing research but are
expected to involve key players such as ATM, ATR, and p53.

Conclusion

(-)-Quinocarcin remains a molecule of significant interest to the scientific community. Its
complex and elegant molecular structure, coupled with its potent antitumor activity, provides a
rich platform for research in total synthesis, medicinal chemistry, and chemical biology. While
its fundamental structural features have been well-established through a variety of
spectroscopic and synthetic methods, further detailed crystallographic and NMR studies would
provide deeper insights into its precise three-dimensional conformation and its dynamic
behavior. A more thorough understanding of the specific signaling pathways activated by (-)-
Quinocarcin-induced DNA damage will be crucial for the rational design of novel analogs with
improved therapeutic indices. This technical guide serves as a foundational resource for
professionals engaged in the ongoing exploration of this fascinating and important natural
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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